molecular formula C6H13ClN4O B12355707 [6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine

[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine

Cat. No.: B12355707
M. Wt: 192.65 g/mol
InChI Key: XTSAKHKBKMHTSN-UHFFFAOYSA-N
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Description

[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine is a chemical compound with a unique structure that includes a chloro-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine typically involves the reaction of 6-chloro-2-(methoxymethyl)pyrimidine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its unique properties may allow it to act as an effective drug candidate for conditions such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine: Similar in structure but with a methyl group instead of a hydrazine moiety.

    6-Chloro-2-(methoxymethyl)pyrimidine: Lacks the hydrazine group, making it less reactive in certain applications.

Uniqueness

The presence of the hydrazine group in [6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine makes it more versatile and reactive compared to its similar counterparts. This unique feature allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C6H13ClN4O

Molecular Weight

192.65 g/mol

IUPAC Name

[6-chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine

InChI

InChI=1S/C6H13ClN4O/c1-12-3-6-9-4(7)2-5(10-6)11-8/h4,6,9H,2-3,8H2,1H3,(H,10,11)

InChI Key

XTSAKHKBKMHTSN-UHFFFAOYSA-N

Canonical SMILES

COCC1NC(CC(=N1)NN)Cl

Origin of Product

United States

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